Cas no 2172269-14-4 (3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid is a specialized chiral building block used in organic synthesis and pharmaceutical research. Its structure features a cyclobutyl group with an ethyl substituent, enhancing steric and electronic properties for controlled reactivity. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, facilitating peptide and heterocycle synthesis. The carboxylic acid moiety allows further functionalization via coupling or esterification. This compound is particularly valuable in medicinal chemistry for designing constrained analogs, improving metabolic stability and target binding. Its well-defined stereochemistry and modular reactivity make it a versatile intermediate for developing bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid structure
2172269-14-4 structure
Product name:3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid
CAS No:2172269-14-4
MF:C17H23NO4
Molecular Weight:305.36882519722
CID:6448273
PubChem ID:165519304

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid
    • 2172269-14-4
    • EN300-1286250
    • 3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
    • インチ: 1S/C17H23NO4/c1-2-17(9-6-10-17)14(11-15(19)20)18-16(21)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,21)(H,19,20)
    • InChIKey: HAZUKFMHVIHPMW-UHFFFAOYSA-N
    • SMILES: OC(CC(C1(CC)CCC1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 305.16270821g/mol
  • 同位素质量: 305.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 386
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1286250-250mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
250mg
$906.0 2023-10-01
Enamine
EN300-1286250-100mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
100mg
$867.0 2023-10-01
Enamine
EN300-1286250-50mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
50mg
$827.0 2023-10-01
Enamine
EN300-1286250-1000mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
1000mg
$986.0 2023-10-01
Enamine
EN300-1286250-10000mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
10000mg
$4236.0 2023-10-01
Enamine
EN300-1286250-500mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
500mg
$946.0 2023-10-01
Enamine
EN300-1286250-5000mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
5000mg
$2858.0 2023-10-01
Enamine
EN300-1286250-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
1g
$0.0 2023-06-07
Enamine
EN300-1286250-2500mg
3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
2172269-14-4
2500mg
$1931.0 2023-10-01

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acidに関する追加情報

Research Briefing on 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4)

In recent years, the compound 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and benzyloxycarbonylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and peptidomimetics. This briefing aims to summarize the latest research findings, synthesis methodologies, and biological activities associated with this compound.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid typically involves multi-step organic reactions, including the protection of amino groups, cyclobutane ring formation, and subsequent carboxylation. Recent studies have optimized these synthetic routes to improve yield and purity, which are critical for its application in drug discovery. Advanced techniques such as asymmetric catalysis and green chemistry approaches have also been explored to enhance the efficiency and sustainability of the synthesis process.

From a biological perspective, this compound has been investigated for its role as a building block in the design of protease inhibitors. Its structural features, including the cyclobutyl ring, contribute to its ability to mimic natural peptide substrates, thereby interfering with enzyme activity. Preliminary in vitro studies have demonstrated its efficacy against specific proteases involved in diseases such as cancer and viral infections. Furthermore, its pharmacokinetic properties, including stability and bioavailability, are currently under evaluation to assess its suitability for clinical development.

Recent publications have highlighted the potential of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid in combination therapies. For instance, its synergistic effects with existing anticancer agents have shown enhanced therapeutic outcomes in preclinical models. Additionally, computational modeling studies have provided insights into its binding mechanisms, facilitating the rational design of derivatives with improved potency and selectivity.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid represents a versatile and promising scaffold in medicinal chemistry. Ongoing research efforts are focused on expanding its applications, optimizing its synthesis, and elucidating its biological mechanisms. The compound's potential to address unmet medical needs underscores the importance of continued investigation in this area.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd